2-(BENZYLAMINO)-2-OXOETHYL 2-(BENZOYLAMINO)-4-(METHYLSULFANYL)BUTANOATE
Overview
Description
2-(BENZYLAMINO)-2-OXOETHYL 2-(BENZOYLAMINO)-4-(METHYLSULFANYL)BUTANOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including benzylamino, benzoylamino, and methylsulfanyl groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(BENZYLAMINO)-2-OXOETHYL 2-(BENZOYLAMINO)-4-(METHYLSULFANYL)BUTANOATE typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as benzylamine and benzoyl chloride, followed by their subsequent reactions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(BENZYLAMINO)-2-OXOETHYL 2-(BENZOYLAMINO)-4-(METHYLSULFANYL)BUTANOATE undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzoylamino group can be reduced to form amines.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the benzoylamino group can produce primary amines .
Scientific Research Applications
2-(BENZYLAMINO)-2-OXOETHYL 2-(BENZOYLAMINO)-4-(METHYLSULFANYL)BUTANOATE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(BENZYLAMINO)-2-OXOETHYL 2-(BENZOYLAMINO)-4-(METHYLSULFANYL)BUTANOATE involves its interaction with specific molecular targets and pathways. The benzylamino and benzoylamino groups can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity and function. The methylsulfanyl group can undergo oxidation-reduction reactions, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
- 2-(BENZYLAMINO)-2-OXOETHYL 2-(BENZOYLAMINO)-4-(METHYLSULFANYL)PROPANOATE
- 2-(BENZYLAMINO)-2-OXOETHYL 2-(BENZOYLAMINO)-4-(METHYLSULFANYL)PENTANOATE
- 2-(BENZYLAMINO)-2-OXOETHYL 2-(BENZOYLAMINO)-4-(METHYLSULFANYL)HEXANOATE .
Uniqueness
What sets 2-(BENZYLAMINO)-2-OXOETHYL 2-(BENZOYLAMINO)-4-(METHYLSULFANYL)BUTANOATE apart from similar compounds is its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in synthetic organic chemistry and potential pharmacological applications .
Properties
IUPAC Name |
[2-(benzylamino)-2-oxoethyl] 2-benzamido-4-methylsulfanylbutanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S/c1-28-13-12-18(23-20(25)17-10-6-3-7-11-17)21(26)27-15-19(24)22-14-16-8-4-2-5-9-16/h2-11,18H,12-15H2,1H3,(H,22,24)(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWIBYGXBAMUFDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)OCC(=O)NCC1=CC=CC=C1)NC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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